molecular formula C23H20FN3O3S B2457159 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide CAS No. 899969-79-0

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2457159
CAS No.: 899969-79-0
M. Wt: 437.49
InChI Key: XPTZTUQTCUAMKR-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a synthetic compound with potential applications in various fields of research, including chemistry, biology, medicine, and industry. The unique molecular structure of this compound allows it to interact with specific targets, making it a subject of interest for scientists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide involves multi-step chemical reactions. One common route includes:

  • Starting Materials:

    • 2-fluoro-5-nitroaniline

    • 2-methylquinazoline-4-one

    • 2,4-dimethylbenzenesulfonyl chloride

  • Reaction Steps:

    • Step 1: Nucleophilic aromatic substitution reaction to introduce the quinazoline ring onto the fluoronitroaniline backbone.

    • Step 2: Reduction of the nitro group to an amino group.

    • Step 3: Sulfonylation reaction to introduce the benzenesulfonamide group.

  • Reaction Conditions:

    • Solvents such as dimethylformamide (DMF) or dichloromethane (DCM)

    • Catalysts like triethylamine (TEA) or potassium carbonate (K2CO3)

    • Temperature range: 0°C to 100°C

    • Reaction time: 12 to 48 hours

Industrial Production Methods

For industrial-scale production, the above synthetic route can be optimized to improve yield and efficiency. Key considerations include:

  • Scaling up reaction volumes: while maintaining reaction conditions.

  • Continuous flow reactors: to ensure consistent quality and yield.

  • Advanced purification techniques: such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:

  • Oxidation: Formation of oxidized derivatives under conditions using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction of specific functional groups, potentially using hydride donors like sodium borohydride (NaBH4).

  • Substitution: Nucleophilic and electrophilic substitution reactions, facilitated by reagents like halogens or organolithium compounds.

Major Products Formed

The major products from these reactions depend on the conditions and reagents used. Common products include derivatives with modified functional groups, such as hydroxyl, amino, or halogenated compounds.

Scientific Research Applications

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis, facilitating the creation of complex molecules.

  • Biology: Investigated for its potential as a biochemical tool, interacting with specific proteins or enzymes.

  • Medicine: Studied for its therapeutic potential, possibly acting on molecular targets involved in diseases.

  • Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide involves interaction with specific molecular targets, such as enzymes or receptors. This interaction modulates biochemical pathways, leading to desired effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide can be compared to other quinazoline-based compounds, such as:

  • Erlotinib: A quinazoline derivative used as an anticancer agent, targeting the epidermal growth factor receptor (EGFR).

  • Gefitinib: Another quinazoline-based anticancer drug, also targeting EGFR.

  • Similarities: Structural motifs and potential therapeutic applications.

  • Uniqueness: Specific functional groups and their impact on biological activity.

These similar compounds highlight the unique properties of this compound, making it a valuable addition to the field of chemical and biological research.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-14-8-11-22(15(2)12-14)31(29,30)26-21-13-17(9-10-19(21)24)27-16(3)25-20-7-5-4-6-18(20)23(27)28/h4-13,26H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTZTUQTCUAMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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